

The Preclinical Pharmacokinetics of O-Demethyl Muraglitazar: A Technical Overview

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Compound of Interest

Compound Name: *O-Demethyl muraglitazar*

Cat. No.: *B15194239*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of **O-Demethyl muraglitazar**, a known metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, muraglitazar. Due to a lack of specific quantitative pharmacokinetic data for **O-Demethyl muraglitazar** in available preclinical studies, this report focuses on the extensive data available for the parent compound, muraglitazar, to provide a relevant and detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Executive Summary

Muraglitazar, a dual PPAR α/γ agonist, undergoes rapid absorption in preclinical species, with the parent drug being the predominant component in plasma.^{[1][2]} **O-Demethyl muraglitazar** is one of the metabolites formed through oxidation, but it is present at very low concentrations, constituting less than 2.5% of the parent drug concentration in plasma at one-hour post-administration in rats, dogs, and humans.^[2] The primary route of elimination for muraglitazar and its metabolites is biliary excretion into the feces.^{[1][2]} The oral bioavailability of muraglitazar varies significantly across preclinical species, with high bioavailability in rats and monkeys and lower bioavailability in dogs.^[3]

Pharmacokinetic Data of Muraglitazar in Preclinical Models

The following table summarizes the key pharmacokinetic parameters of the parent compound, muraglitazar, in various preclinical models. It is important to note that specific quantitative data for the **O-Demethyl muraglitazar** metabolite are not available in the cited literature.

Parameter	Mouse	Rat	Dog	Monkey
Oral Bioavailability (%)	64 - 88	88	18	79 - 80
Tmax (h)	~4	~1	N/A	~0.6
Terminal Elimination Half-life (h)	N/A	7.3	2.4	N/A
Systemic Clearance (mL/min/kg)	1.2	3.0	12.3	1.2
Steady-State Volume of Distribution (Vss) (L/kg)	1.5	~2x vascular volume	~2x vascular volume	N/A

*Terminal elimination half-life could not be accurately determined due to limited sampling in the terminal phase.^[1] N/A: Data not available in the cited sources.

A study evaluating the oral toxicokinetics of muraglitazar in rats at doses of 3, 30, and 300 mg/kg/day demonstrated a dose-dependent increase in Cmax and AUC.^[4]

Experimental Protocols

The preclinical pharmacokinetic studies of muraglitazar involved standard methodologies to characterize the ADME profile of the compound. While specific details may vary between studies, a general experimental workflow can be outlined.

Animal Models

Studies utilized common preclinical species, including Balb/C mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[1][5]

Dosing and Sample Collection

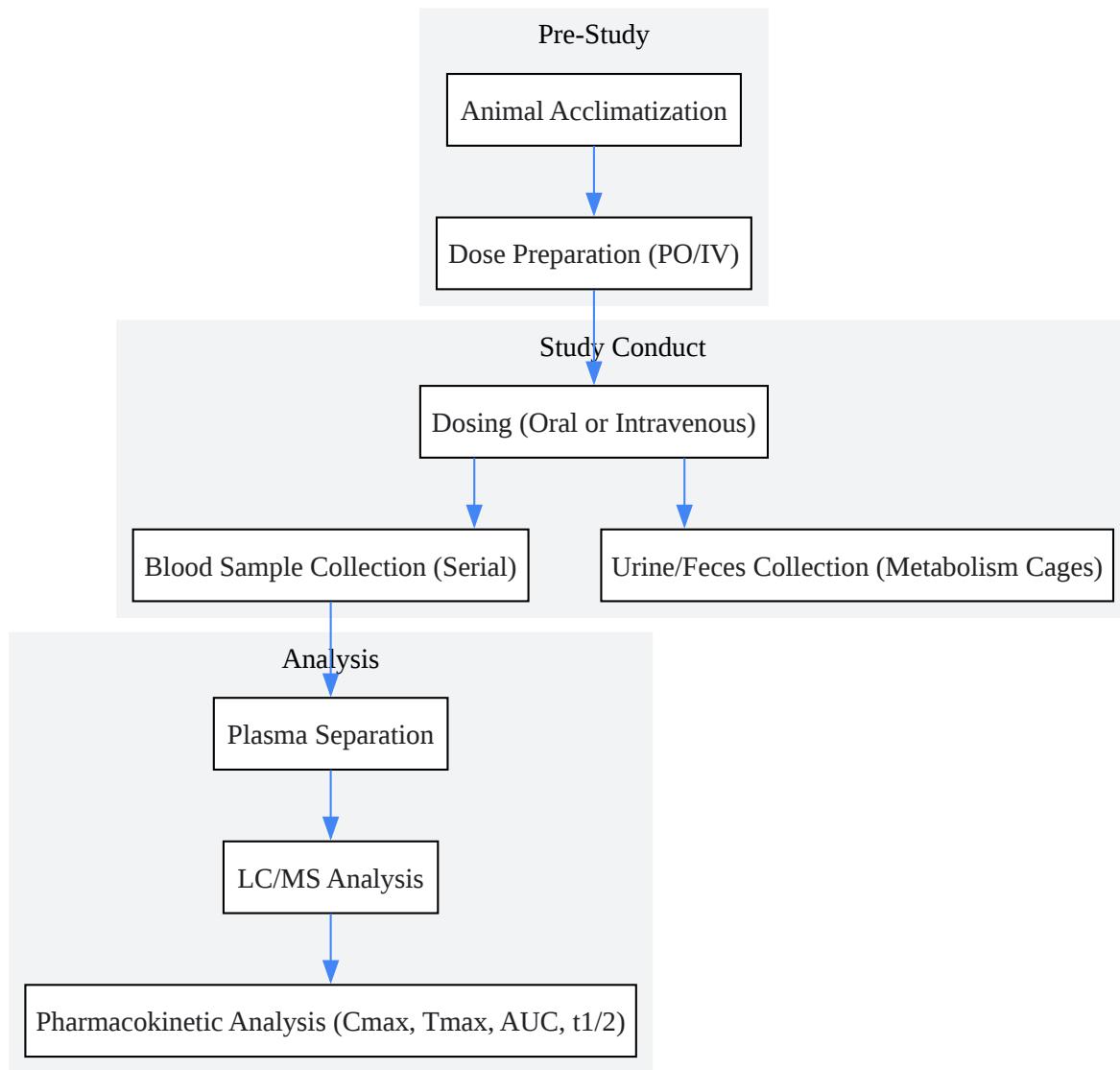
- Administration: Muraglitazar was administered both orally (PO) and intravenously (IV) to determine absolute oral bioavailability.[1] Doses in toxicity studies ranged from 0.3 to 300 mg/kg in rats and 0.4 to 5 mg/kg in monkeys.[5]
- Sample Collection: Blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.[4] For excretion studies, urine and feces were collected.[2]

Bioanalytical Methods

Plasma concentrations of muraglitazar and its metabolites were quantified using liquid chromatography-mass spectrometry (LC/MS).[2][4] Radiolabeled [¹⁴C]muraglitazar was used in metabolism and excretion studies to trace the disposition of the drug and its metabolites.[2]

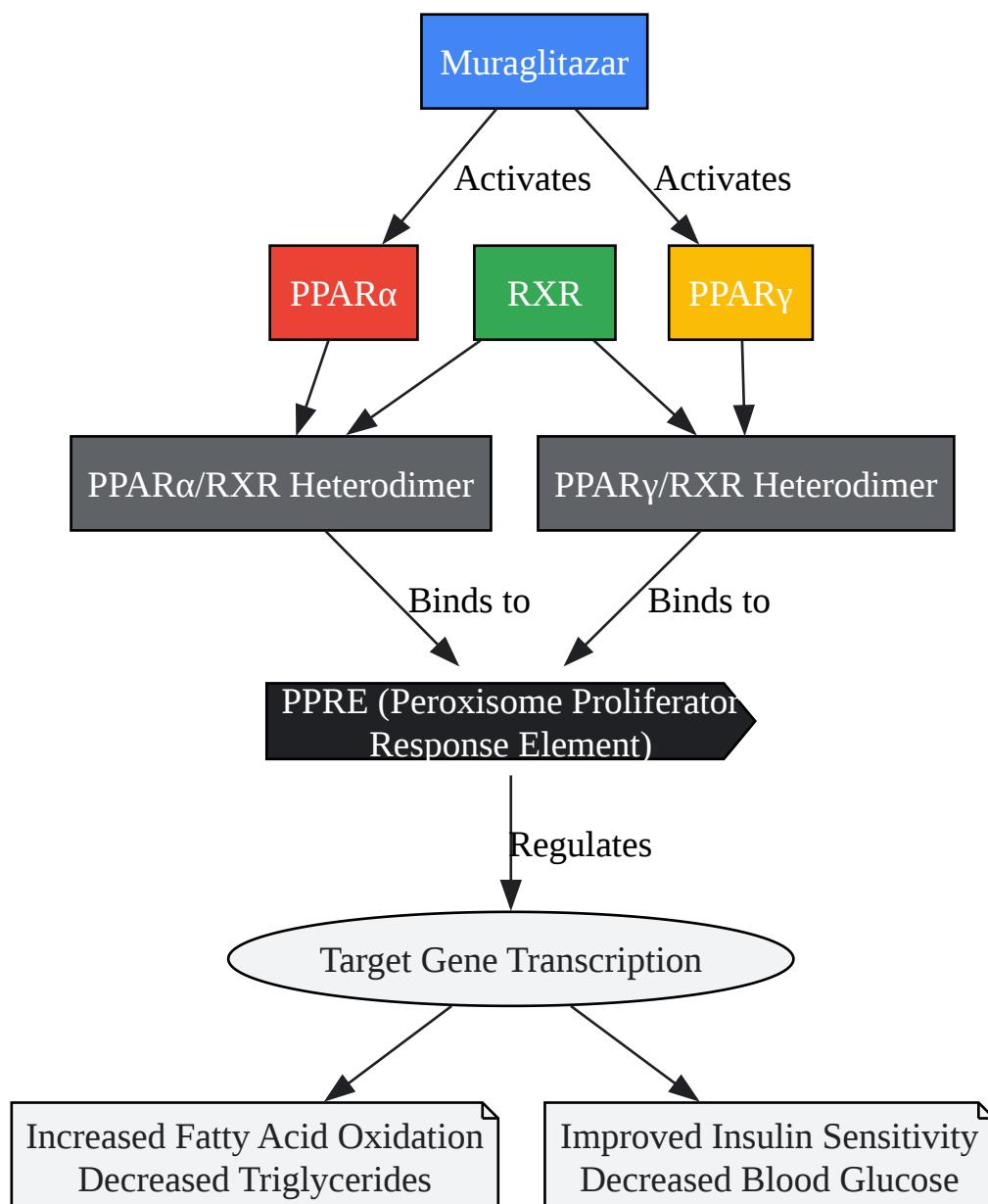
Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

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Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Muraglitazar Signaling Pathway: PPAR α /y Activation



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Caption: The signaling pathway of muraglitazar through PPAR α and PPAR γ activation.

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